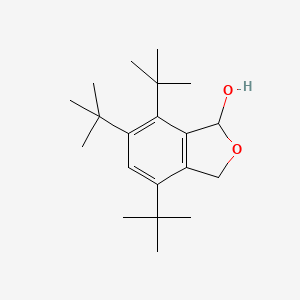
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol is an organic compound characterized by its unique structure, which includes three tert-butyl groups attached to a benzofuran ring. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol typically involves the reaction of a benzofuran derivative with tert-butyl groups under controlled conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in various chemical reactions.
Biology: The compound’s stability and resistance to oxidation make it useful in biological studies, particularly in the development of antioxidants.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is employed as a stabilizer in polymers, fuels, and lubricants to prevent oxidative degradation.
Wirkmechanismus
The mechanism of action of 4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the compound’s antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and antioxidant.
2,6-Di-tert-butylphenol: Known for its use in stabilizing fuels and lubricants.
Uniqueness
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol is unique due to its benzofuran ring structure, which provides additional stability and resistance to oxidation compared to other similar compounds. This makes it particularly valuable in applications requiring high oxidative stability.
Eigenschaften
CAS-Nummer |
121724-82-1 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4,6,7-tritert-butyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C20H32O2/c1-18(2,3)13-10-14(19(4,5)6)16(20(7,8)9)15-12(13)11-22-17(15)21/h10,17,21H,11H2,1-9H3 |
InChI-Schlüssel |
MTMGXXBOWJGKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C2=C1COC2O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






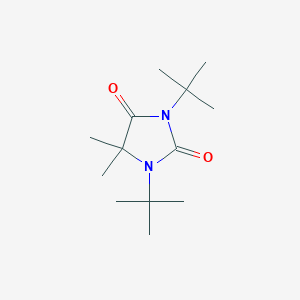
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
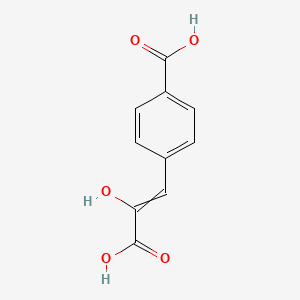

![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
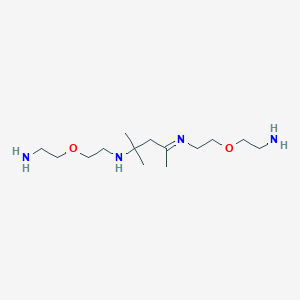
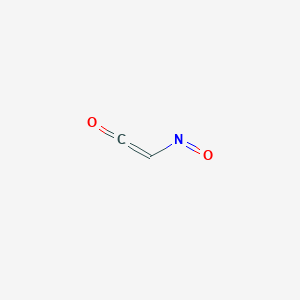

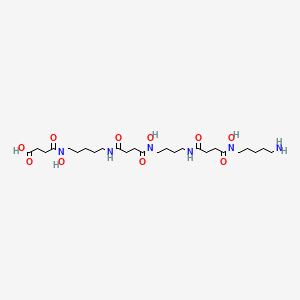
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
